molecular formula C17H13NO4 B4704370 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

Cat. No. B4704370
M. Wt: 295.29 g/mol
InChI Key: XTVNYVWMSJMVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide, also known as Coumarin-6, is a fluorescent dye commonly used in biological research. It is a synthetic compound that is widely used for staining cells, tissues, and organelles. The compound is particularly useful for visualizing the mitochondria due to its unique properties.

Mechanism of Action

2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is a lipophilic molecule that readily crosses the cell membrane and accumulates in the mitochondria. The compound has been shown to bind to the mitochondrial membrane, specifically to cardiolipin, a phospholipid found exclusively in the inner mitochondrial membrane. This binding results in a change in the fluorescence of this compound, which can be used to monitor changes in mitochondrial membrane potential and permeability transition pore opening.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on cellular metabolism and viability at concentrations commonly used in research. However, at higher concentrations, the compound has been shown to induce mitochondrial dysfunction and cell death. Therefore, it is important to use this compound at appropriate concentrations and for short periods of time.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is its high quantum yield, which allows for strong fluorescent signals to be detected. Additionally, the compound is relatively easy to use and can be used in live cells without the need for fixation or permeabilization. However, one limitation is that the compound is not specific to mitochondria and can accumulate in other organelles, such as lysosomes and endoplasmic reticulum. Therefore, it is important to use this compound in combination with other organelle-specific dyes.

Future Directions

There are several future directions for the use of 2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide in biological research. One direction is the development of new derivatives of this compound that have improved specificity for mitochondria. Another direction is the use of this compound in combination with other fluorescent dyes to study mitochondrial dynamics in live cells. Additionally, the use of this compound in animal models could provide insight into mitochondrial dysfunction in disease states. Overall, this compound is a valuable tool for studying mitochondrial dynamics and has the potential to contribute to a better understanding of cellular physiology and disease.

Scientific Research Applications

2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is commonly used in biological research as a fluorescent dye to visualize mitochondria in live cells. The compound has a high quantum yield, meaning it emits a strong fluorescent signal when excited by light. This makes it an ideal tool for studying mitochondrial dynamics, such as mitochondrial fusion and fission, and mitochondrial transport. This compound can also be used to study mitochondrial membrane potential and mitochondrial permeability transition pore opening.

properties

IUPAC Name

2-(4-oxo-2-phenylchromen-6-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c18-17(20)10-21-12-6-7-15-13(8-12)14(19)9-16(22-15)11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVNYVWMSJMVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.